Cas no 1804367-53-0 (3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its multifunctional structure, featuring bromomethyl, iodo, trifluoromethoxy, and formyl groups, enables diverse reactivity for cross-coupling, nucleophilic substitution, and further functionalization. The presence of both bromine and iodine offers selective sites for metal-catalyzed transformations, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The aldehyde moiety provides an additional handle for condensation or reduction reactions. This compound is particularly useful as a building block for complex heterocyclic systems, facilitating the synthesis of biologically active molecules or advanced materials.
3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde structure
1804367-53-0 structure
商品名:3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS番号:1804367-53-0
MF:C8H4BrF3INO2
メガワット:409.926544189453
CID:4837921

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H4BrF3INO2/c9-2-5-4(3-15)1-6(14-7(5)13)16-8(10,11)12/h1,3H,2H2
    • InChIKey: VZFHDRFZKVFDCQ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(CBr)C(C=O)=CC(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088600-1g
3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
1804367-53-0 97%
1g
$1,445.30 2022-04-02

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehydeに関する追加情報

Introduction to 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1804367-53-0)

3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde, with the CAS number 1804367-53-0, is a highly versatile intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its broad biological activity and synthetic utility. The presence of multiple functional groups, including a bromomethyl moiety, an iodo substituent, a trifluoromethoxy group, and an aldehyde functionality at the 4-position, makes it an invaluable building block for the development of novel therapeutic agents.

The bromomethyl group at the 3-position of the pyridine ring introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing more complex molecular architectures, enabling chemists to explore diverse pharmacophores. The iodo substituent at the 2-position provides another handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in drug discovery to introduce aryl or vinyl groups with high selectivity and efficiency.

The trifluoromethoxy group at the 6-position is a key feature that enhances the metabolic stability and lipophilicity of derived compounds. Fluoroalkyl groups are well-documented for their ability to modulate pharmacokinetic properties, often improving bioavailability and binding affinity. The aldehyde functionality at the 4-position serves as a reactive site for condensation reactions with various nucleophiles, including amines and hydrazines, facilitating the synthesis of Schiff bases and other heterocyclic derivatives.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug development. For instance, studies have demonstrated that compounds incorporating trifluoromethoxy groups exhibit enhanced binding affinity to biological targets due to their ability to engage hydrophobic pockets and improve molecular interactions. Similarly, the use of bromomethyl and iodo substituents has enabled the rapid construction of libraries of bioactive molecules through combinatorial chemistry approaches.

In particular, research has shown that 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde can be utilized in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of electrophilic centers and leaving groups in this compound allows for modular design strategies, enabling chemists to fine-tune properties such as solubility, potency, and selectivity. For example, recent publications have described its use in generating novel inhibitors targeting tyrosine kinases by leveraging its reactivity in cross-coupling reactions followed by aldehyde-mediated condensation.

The utility of this compound extends beyond kinase inhibition. It has also been employed in the development of antiviral agents, where modifications at the pyridine core can influence viral protease inhibition or integrase strand transfer activity. The presence of multiple functional handles allows for rapid derivatization into diverse scaffolds, making it a valuable asset in high-throughput screening campaigns.

From a synthetic chemistry perspective, 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde exemplifies the power of multi-functionalized intermediates in streamlining drug discovery processes. Its compatibility with a wide range of reaction conditions and its ability to undergo sequential transformations make it an indispensable tool for medicinal chemists. Furthermore, its incorporation into libraries has been shown to accelerate hit identification by providing access to structurally diverse analogs with optimized pharmacokinetic profiles.

The growing interest in fluorinated compounds underscores their significance in modern drug design. The electron-withdrawing nature of fluorine atoms can modulate both electronic and steric properties of molecules, leading to improved pharmacological outcomes. In this context, derivatives of 3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde have been explored for their potential as antiviral agents, where fluoroalkyl groups contribute to enhanced stability against metabolic degradation.

In conclusion,3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1804367-53-0) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique combination of reactive sites—spanning from electrophilic aldehydes to halogenated moieties—makes it an exceptionally versatile platform for constructing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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